

An In-depth Technical Guide to the Putative Tripeptide Glu-Cys-Lys

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Compound of Interest

Compound Name: Glu-Cys-Lys

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Disclaimer: The tripeptide L-Glutamyl-L-Cysteinyl-L-Lysine (**Glu-Cys-Lys**) is a novel peptide for which specific discovery and historical data are not readily available in published literature. This guide, therefore, presents a comprehensive overview based on the well-documented properties of its constituent amino acids and related, more extensively studied peptides such as glutathione (γ -L-Glutamyl-L-Cysteinyl-Glycine). The experimental protocols and potential biological activities described herein are inferred from established methodologies and the known functions of its components. This document is intended for researchers, scientists, and drug development professionals as a foundational resource for the prospective study of **Glu-Cys-Lys**.

Introduction to Glu-Cys-Lys

The tripeptide **Glu-Cys-Lys** is composed of three proteinogenic amino acids: L-glutamic acid, L-cysteine, and L-lysine. The unique combination of an acidic (glutamic acid), a thiol-containing (cysteine), and a basic (lysine) amino acid suggests that this peptide could exhibit a wide range of chemical and biological properties. Its structure allows for potential involvement in redox reactions, electrostatic interactions, and as a signaling molecule.

Physicochemical Properties of Constituent Amino Acids

A thorough understanding of the individual amino acids is crucial for predicting the properties of the tripeptide. Key physicochemical data are summarized below.

Property	L-Glutamic Acid	L-Cysteine	L-Lysine
Molecular Formula	C5H9NO4[1]	C3H7NO2S[2]	C6H14N2O2[3]
Molar Mass (g/mol)	147.13[4]	121.16[2]	146.19[5]
Appearance	White crystalline powder[6]	White crystals or powder[2][7]	White crystals or crystalline powder[3]
Melting Point (°C)	199 (decomposes)[6]	240 (decomposes)[2][7]	224.5 (decomposes) [8]
Water Solubility	8.57 g/L (25 °C)[6]	~280 g/L[2]	>1 kg/L [8]
pKa Values	pK1 (α-COOH): 2.19, pK2 (α-NH3+): 9.67, pKR (γ-COOH): 4.25[1]	pK1 (α-COOH): 1.71, pK2 (α-NH3+): 10.78, pKR (thiol): 8.33[9]	pK1 (α-COOH): 2.18, pK2 (α-NH3+): 8.95, pKR (ε-NH3+): 10.53
Isoelectric Point (pI)	3.22	5.07[9]	9.74

Hypothetical Synthesis and Purification of Glu-Cys-Lys

The chemical synthesis of **Glu-Cys-Lys** can be achieved using solid-phase peptide synthesis (SPPS), a widely adopted methodology for peptide production.[10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.

Materials:

- Fmoc-Lys(Boc)-Wang resin
- Fmoc-Cys(Trt)-OH
- Fmoc-Glu(OtBu)-OH

- Coupling reagents: HBTU, HOBt
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% piperidine in DMF
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from lysine. Wash the resin thoroughly with DMF and DCM.
- Cysteine Coupling: Dissolve Fmoc-Cys(Trt)-OH, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.
- Fmoc Deprotection: Repeat step 2 to deprotect the newly added cysteine.
- Glutamic Acid Coupling: Dissolve Fmoc-Glu(OtBu)-OH, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.
- Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal glutamic acid.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc, Trt, OtBu).
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.
- Drying: Dry the crude peptide under vacuum.

Experimental Protocol: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification of the crude peptide is essential to remove impurities.[\[11\]](#)[\[12\]](#)

Materials:

- RP-HPLC system with a preparative C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Method Development: Perform an analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.[\[12\]](#)
- Preparative Purification: Scale up to the preparative column using a focused gradient around the determined retention time to optimize separation.[\[12\]](#)
- Fraction Collection: Collect fractions corresponding to the main peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.



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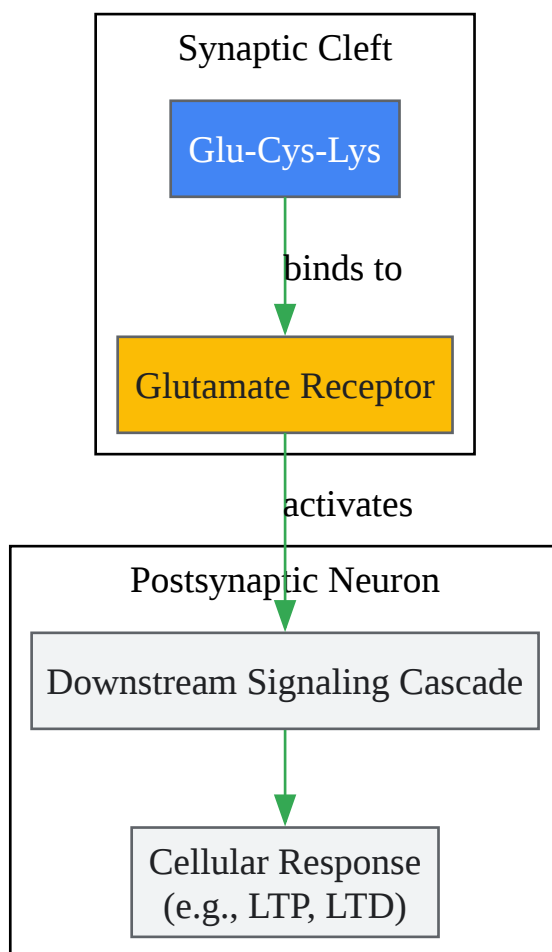
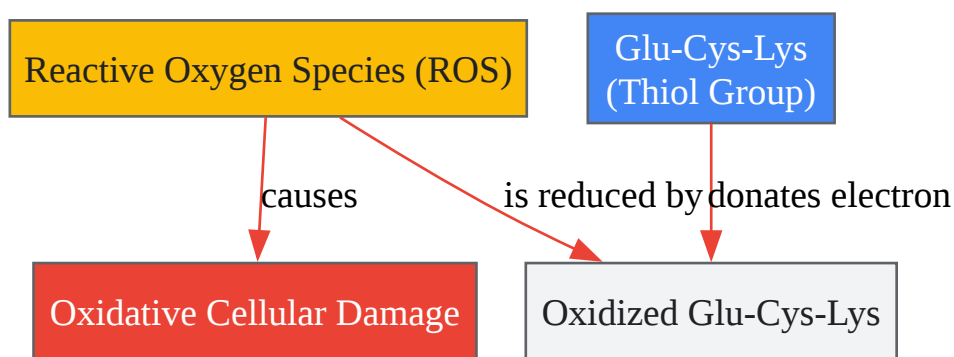
Caption: Hypothetical workflow for the synthesis and purification of **Glu-Cys-Lys**.

Potential Biological Activities and Signaling Pathways

The biological role of **Glu-Cys-Lys** is currently unknown. However, based on its constituent amino acids, several potential functions can be postulated.

Antioxidant and Redox Regulation

The cysteine residue, with its thiol group, is a key component of the major intracellular antioxidant glutathione.[13] The dipeptide γ -L-glutamyl-L-cysteine is the direct precursor to glutathione and has demonstrated anti-inflammatory and antioxidant properties by increasing cellular glutathione levels.[14][15][16][17] It is plausible that **Glu-Cys-Lys** could act as a redox-active molecule, either directly scavenging reactive oxygen species (ROS) or by influencing cellular redox homeostasis.



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